molecular formula C24H20N2O3 B11934007 4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11934007
M. Wt: 384.4 g/mol
InChI Key: ITMLWGWTDWJSRZ-UHFFFAOYSA-N
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Description

4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione is a complex organic compound with the molecular formula C24H20N2O3.

Chemical Reactions Analysis

4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of estrogen receptors, which plays a role in its anticancer properties .

Comparison with Similar Compounds

When compared to similar compounds, 4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione stands out due to its unique structural features and diverse applications. Similar compounds include:

Biological Activity

The compound 4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione is a member of the pyrazolidine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N2O3C_{22}H_{22}N_2O_3, with a molecular weight of approximately 350.42 g/mol. The structure features a pyrazolidine core substituted with various aromatic groups, which may influence its biological properties.

Synthesis

The synthesis typically involves the condensation of appropriate aldehydes and hydrazines, followed by cyclization to form the pyrazolidine ring. For instance, the reaction can be conducted under acidic conditions to facilitate the formation of the desired product.

Antinociceptive Activity

Research has indicated that derivatives of pyrazolidine can exhibit significant antinociceptive effects. A study evaluated various Mannich bases related to pyrazolidine derivatives using models such as the hot plate and acetic acid-induced writhing tests in mice. The results showed that certain compounds exhibited analgesic activity comparable to standard drugs like Diclofenac sodium .

CompoundTest ModelActivity Level
3dHot PlateHigher than Diclofenac
3fHot PlateHigher than Diclofenac
3aWrithingComparable to Diclofenac
3cWrithingComparable to Diclofenac

Anti-inflammatory Effects

In addition to pain relief, pyrazolidine derivatives have been studied for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Compounds similar to the target molecule have shown promise in reducing inflammatory markers in vitro and in vivo.

Antioxidant Activity

Several studies have reported that pyrazolidines possess antioxidant properties , which can protect cells from oxidative stress. This activity is attributed to their ability to scavenge free radicals and enhance endogenous antioxidant defenses.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of COX Enzymes : Similar compounds have demonstrated the ability to inhibit COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis.
  • Free Radical Scavenging : The presence of phenolic groups in its structure may contribute to its antioxidant capacity.
  • Modulation of Inflammatory Pathways : Interference with nuclear factor kappa B (NF-kB) signaling pathways has been suggested as a mechanism for its anti-inflammatory effects.

Case Studies

  • Analgesic Efficacy Study : A controlled trial involving mice demonstrated that specific derivatives exhibited significant pain relief compared to control groups. The study utilized both behavioral assays and biochemical analysis to assess efficacy and underlying mechanisms .
  • Inflammation Model : Another study investigated the effect of a related pyrazolidine on carrageenan-induced paw edema in rats, revealing a marked reduction in edema compared to untreated controls, suggesting potent anti-inflammatory activity .

Properties

IUPAC Name

4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-17-7-5-9-19(13-17)16-29-21-12-6-8-18(14-21)15-22-23(27)25-26(24(22)28)20-10-3-2-4-11-20/h2-15H,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMLWGWTDWJSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC(=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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